5-Methyl-10-phenyl-5,10-dihydrophenazine

Overview

Description

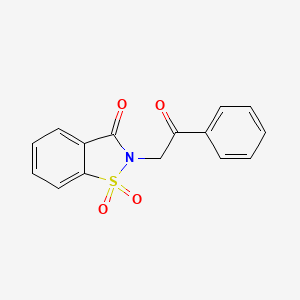

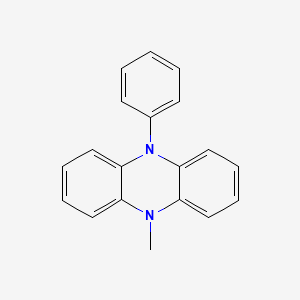

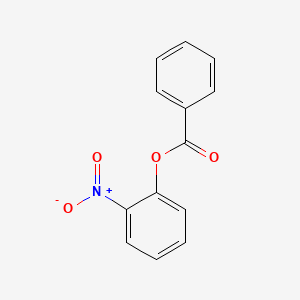

5-Methyl-10-phenyl-5,10-dihydrophenazine is a chemical compound with the molecular formula C19H16N2 . It is a derivative of phenazine, which is a class of nitrogen-containing heterocycles .

Molecular Structure Analysis

The molecular structure of 5-Methyl-10-phenyl-5,10-dihydrophenazine consists of 19 carbon atoms, 16 hydrogen atoms, and 2 nitrogen atoms . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications

Electron Transfer in Organic Diodes

5-Methyl-10-phenyl-5,10-dihydrophenazine has been studied in the context of electron transfer in organic two-layer diodes. These diodes are essential in photoelectric conversion processes, resembling the initial stages of photosynthesis. The compound's unique structure, featuring two aromatic rings connected by a methylene group, enables effective electron transport, which is crucial in applications like organic photovoltaics and organic light-emitting diodes (Uehara et al., 1997).

Free Radical Studies

Research on the free radical cations of 5,10-dihydrophenazine, including the 5-methyl variant, has been conducted using resonance Raman spectroscopy. These studies are pivotal in understanding the electronic and structural dynamics of free radicals, which have implications in fields like photochemistry and molecular electronics (Hester & Williams, 1982).

Microbial Transformation

Pseudomonas cepacia has been found to convert phenazine to 5,10-Dihydrophenazine under low oxygen tensions. This microbial transformation process is an area of interest for biotechnological applications, such as biocatalysis and the development of microbial fuel cells (Hideki & Satoshi, 1996).

Radiationless Processes in Solutions

The temperature dependence of the fluorescence lifetimes of dihydrophenazine derivatives, including 5-methyl-10-phenylphenazine, has been investigated. Understanding these processes is vital for applications in fluorescence spectroscopy and the development of fluorescent probes and sensors (Russegger et al., 1980).

Organic Diodes with High Rectification

Studies on dihydrophenazine derivatives have also focused on creating highly rectifying organic two-layer diodes. These diodes have potential applications in the field of organic electronics, particularly in the development of organic transistors and rectifiers (Uehara et al., 1993).

Exchange Interaction Studies

Research on exchange interactions of dihydrophenazine dications, including those with a 5-methyl-10-phenyl structure, has implications in the study of molecular magnetism and the development of organic magnetic materials (Terada et al., 2005).

Thermal Stability Assessment

The thermal stability of various dihydrophenazine compounds, including the 5-methyl variant, has been examined. These studies are crucial for assessing the stability of these compounds under different conditions, which is relevant in material science and pharmaceutical applications (Sugimoto et al., 1999).

properties

IUPAC Name |

5-methyl-10-phenylphenazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2/c1-20-16-11-5-7-13-18(16)21(15-9-3-2-4-10-15)19-14-8-6-12-17(19)20/h2-14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGUDOGOLYMURGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20516491 | |

| Record name | 5-Methyl-10-phenyl-5,10-dihydrophenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20516491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-10-phenyl-5,10-dihydrophenazine | |

CAS RN |

15546-77-7 | |

| Record name | 5-Methyl-10-phenyl-5,10-dihydrophenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20516491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,6S)-rel-3-Boc-6-methyl-3,8-diazabicyclo[4.2.0]octane](/img/structure/B3048006.png)

![3-Bromo-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one](/img/structure/B3048012.png)

![2-Oxa-5-azaspiro[3.5]nonane oxalate](/img/structure/B3048014.png)

![1-(2-Chloroethylsulfanyl)-4-[4-(2-chloroethylsulfanyl)phenyl]sulfanylbenzene](/img/structure/B3048019.png)